

Spectroscopic Data of (S)-Quinuclidin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: (S)-Quinuclidin-3-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule **(S)-Quinuclidin-3-ol**. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized. This document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The spectra of the (S)- and (R)-enantiomers of 3-quinuclidinol are identical when measured in a non-chiral solvent.^[1] The following data were obtained in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

Assignment	Chemical Shift (δ) ppm
H-3	3.79
H-2, H-4 (axial)	3.09
H-5, H-7 (axial)	2.89
H-5, H-7 (equatorial)	2.75
H-2, H-4 (equatorial)	2.63
H-6 (axial)	1.95
H-6 (endo)	1.78
H-6 (exo)	1.67
H-6 (equatorial)	1.35
OH	4.5 (broad singlet)

Data sourced from references[1][2][3].

¹³C NMR Spectral Data

Assignment	Chemical Shift (δ) ppm
C-3	68.5
C-2, C-4	47.5
C-5, C-7	25.8
C-6	20.5

Data sourced from references[3][4].

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra of **(S)-Quinuclidin-3-ol** is as follows:

1.3.1. Sample Preparation^[3]

- Weigh approximately 5-10 mg of **(S)-Quinuclidin-3-ol**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl_3), in a clean, dry NMR tube.

1.3.2. Data Acquisition^[3]

- The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).
- The instrument is tuned and shimmed to ensure a homogeneous magnetic field.
- For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed, and a larger number of scans is generally required.

1.3.3. Data Processing^[3]

- The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the spectrum.
- Phase and baseline corrections are applied to the spectrum.
- Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS), or the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of **(S)-Quinuclidin-3-ol** will be identical to that of its enantiomer and the racemate.

IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
~3400 (broad)	O-H stretch
~2950-2850	C-H stretch (alkane)
~1050	C-O stretch

Characteristic absorption bands for alcohols and alkanes.

Experimental Protocol for IR Spectroscopy

For a solid sample such as **(S)-Quinuclidin-3-ol**, the following methods are commonly used:

2.2.1. KBr Pellet Method[5]

- A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5]
- The mixture is then compressed in a pellet die using a hydraulic press to form a thin, transparent pellet.[5]
- The pellet is placed in the sample holder of the FTIR instrument for analysis.[5]

2.2.2. Thin Solid Film Method

- A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride).
- A drop of the solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr).
- The solvent is allowed to evaporate, leaving a thin film of the compound on the plate, which is then analyzed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum provides information about the molecular weight and fragmentation pattern of the analyte.

Mass Spectral Data

m/z	Interpretation
127	Molecular ion [M] ⁺
98	Loss of an ethyl group followed by a hydrogen
82	Loss of the hydroxyl radical and a methyl group
70	Fragmentation of the quinuclidine ring

Data corresponds to the electron ionization (EI) mass spectrum of 3-Quinuclidinol[6][7].

Experimental Protocol for Mass Spectrometry

A general approach for the analysis of small molecules like **(S)-Quinuclidin-3-ol** is as follows:

3.2.1. Sample Introduction and Ionization

- The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Electron Ionization (EI) is a common ionization technique for GC-MS analysis of small molecules.

3.2.2. Mass Analysis

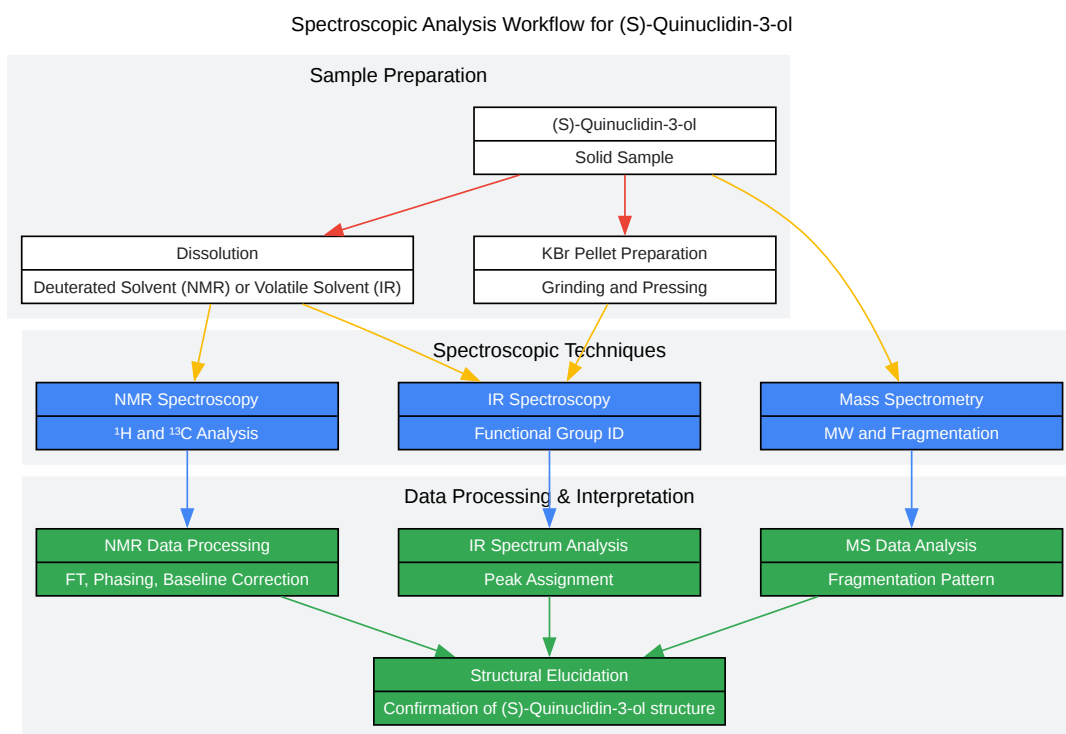
- The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

3.2.3. Detection

- The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against the mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chiral compound such as **(S)-Quinuclidin-3-ol**.



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Caption: Workflow for the spectroscopic analysis of **(S)-Quinuclidin-3-ol**.

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